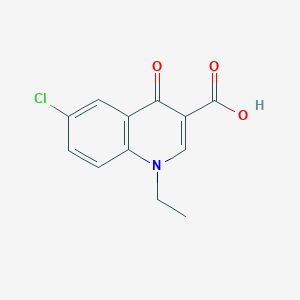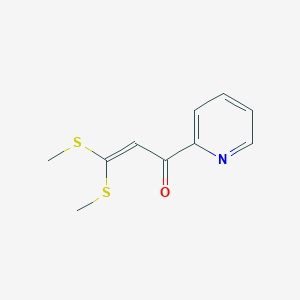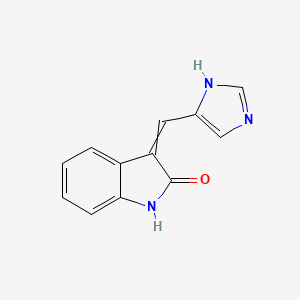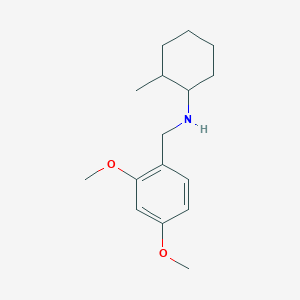
(2,4-Dimethoxybenzyl)(2-methylcyclohexyl)amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,4-Dimethoxybenzyl)(2-methylcyclohexyl)amine is an organic compound that belongs to the class of amines. This compound is characterized by the presence of a benzyl group substituted with two methoxy groups at the 2 and 4 positions, and a cyclohexyl group substituted with a methyl group at the 2 position. It is used in various fields including organic synthesis, medicinal chemistry, and as an intermediate in the production of pharmaceuticals and other fine chemicals.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2,4-Dimethoxybenzyl)(2-methylcyclohexyl)amine typically involves the following steps:
Formation of 2,4-Dimethoxybenzyl chloride: This is achieved by reacting 2,4-dimethoxybenzyl alcohol with thionyl chloride or phosphorus trichloride.
Nucleophilic Substitution Reaction: The 2,4-dimethoxybenzyl chloride is then reacted with 2-methylcyclohexylamine under basic conditions to form this compound.
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions such as temperature, pressure, and solvent choice are crucial for large-scale production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can be used to facilitate substitution reactions.
Major Products:
Oxidation: Formation of 2,4-dimethoxybenzaldehyde or 2,4-dimethoxybenzophenone.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted benzylamines.
科学研究应用
(2,4-Dimethoxybenzyl)(2-methylcyclohexyl)amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of fine chemicals, agrochemicals, and as a precursor for various industrial applications.
作用机制
The mechanism of action of (2,4-Dimethoxybenzyl)(2-methylcyclohexyl)amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
相似化合物的比较
(2,4-Dimethoxybenzyl)amine: Lacks the cyclohexyl group, making it less sterically hindered.
(2-Methylcyclohexyl)amine: Lacks the benzyl group, resulting in different reactivity and applications.
(2,4-Dimethoxyphenethyl)amine: Contains an ethyl linker instead of a cyclohexyl group, affecting its chemical properties and biological activity.
Uniqueness: (2,4-Dimethoxybenzyl)(2-methylcyclohexyl)amine is unique due to the combination of the benzyl and cyclohexyl groups, which confer specific steric and electronic properties. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry and industry.
属性
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]-2-methylcyclohexan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2/c1-12-6-4-5-7-15(12)17-11-13-8-9-14(18-2)10-16(13)19-3/h8-10,12,15,17H,4-7,11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQVGEFBUWFDHKZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NCC2=C(C=C(C=C2)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50386088 |
Source


|
| Record name | (2,4-dimethoxybenzyl)(2-methylcyclohexyl)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50386088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
355382-76-2 |
Source


|
| Record name | (2,4-dimethoxybenzyl)(2-methylcyclohexyl)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50386088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

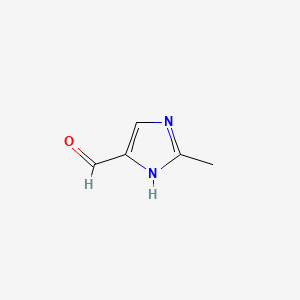








![O-methyl N-[3-(trifluoromethyl)phenyl]carbamothioate](/img/structure/B1363989.png)
